2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide SirReal 2 is a selective SIRT2 inhibitor.
Brand Name: Vulcanchem
CAS No.: 709002-46-0
VCID: VC0543242
InChI: InChI=1S/C22H20N4OS2/c1-14-10-15(2)25-22(24-14)28-13-20(27)26-21-23-12-18(29-21)11-17-8-5-7-16-6-3-4-9-19(16)17/h3-10,12H,11,13H2,1-2H3,(H,23,26,27)
SMILES: CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43)C
Molecular Formula: C22H20N4OS2
Molecular Weight: 420.6 g/mol

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide

CAS No.: 709002-46-0

Inhibitors

VCID: VC0543242

Molecular Formula: C22H20N4OS2

Molecular Weight: 420.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide - 709002-46-0

CAS No. 709002-46-0
Product Name 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
Molecular Formula C22H20N4OS2
Molecular Weight 420.6 g/mol
IUPAC Name 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C22H20N4OS2/c1-14-10-15(2)25-22(24-14)28-13-20(27)26-21-23-12-18(29-21)11-17-8-5-7-16-6-3-4-9-19(16)17/h3-10,12H,11,13H2,1-2H3,(H,23,26,27)
Standard InChIKey MENNDDDTIIZDDN-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43)C
Canonical SMILES CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43)C
Appearance Solid powder
Description SirReal 2 is a selective SIRT2 inhibitor.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms SirReal 2; SirReal-2; SirReal2;
Reference 1: Schiedel M, Herp D, Hammelmann S, Swyter S, Lehotzky A, Robaa D, Oláh J, Ovádi J, Sippl W, Jung M. Chemically Induced Degradation of Sirtuin 2 (Sirt2) by a Proteolysis Targeting Chimera (PROTAC) Based on Sirtuin Rearranging Ligands (SirReals). J Med Chem. 2018 Jan 25;61(2):482-491. doi: 10.1021/acs.jmedchem.6b01872. Epub 2017 Apr 17. PubMed PMID: 28379698.
2: Schiedel M, Rumpf T, Karaman B, Lehotzky A, Gerhardt S, Ovádi J, Sippl W, Einsle O, Jung M. Structure-Based Development of an Affinity Probe for Sirtuin 2. Angew Chem Int Ed Engl. 2016 Feb 5;55(6):2252-6. doi: 10.1002/anie.201509843. Epub 2016 Jan 8. PubMed PMID: 26748890.
3: Schiedel M, Rumpf T, Karaman B, Lehotzky A, Oláh J, Gerhardt S, Ovádi J, Sippl W, Einsle O, Jung M. Aminothiazoles as Potent and Selective Sirt2 Inhibitors: A Structure-Activity Relationship Study. J Med Chem. 2016 Feb 25;59(4):1599-612. doi: 10.1021/acs.jmedchem.5b01517. Epub 2016 Jan 7. PubMed PMID: 26696402.
PubChem Compound 1096292
Last Modified Nov 11 2021
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